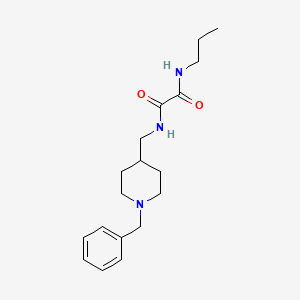

N1-((1-benzylpiperidin-4-yl)methyl)-N2-propyloxalamide

Description

Propriétés

IUPAC Name |

N'-[(1-benzylpiperidin-4-yl)methyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-2-10-19-17(22)18(23)20-13-15-8-11-21(12-9-15)14-16-6-4-3-5-7-16/h3-7,15H,2,8-14H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEMLXLNLHNLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-propyloxalamide typically involves the reaction of 1-benzylpiperidin-4-ylmethanol with propyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-propyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxalamide derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxalamide products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxalamide derivatives, reduced oxalamides, and substituted oxalamides, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

N1-((1-benzylpiperidin-4-yl)methyl)-N2-propyloxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mécanisme D'action

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-propyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional similarities to other oxalamide derivatives allow for comparative analysis. Below is a detailed comparison based on available

Table 1: Structural and Functional Comparison

Key Findings

Substituent Impact on Bioactivity: The benzylpiperidine group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to analogs like N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, which contains a polar hydroxypropyl group. The trifluoromethylphenyl group in the latter analog is associated with improved binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Backbone Flexibility: Compounds like N1,N2-dimethylcyclohexane-1,2-diamine lack the oxalamide linkage, resulting in rigid, planar structures unsuitable for conformational adaptation during target binding.

Synthetic Utility :

- The N1-benzyl-N1-methylethane-1,2-diamine analog demonstrates utility as a ligand in asymmetric catalysis, a role less likely for the target compound due to its bulky benzylpiperidine group .

Activité Biologique

N1-((1-benzylpiperidin-4-yl)methyl)-N2-propyloxalamide is a compound of increasing interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of oxalamides, characterized by their diverse chemical properties. The compound features a benzylpiperidine moiety linked to a propyloxalamide group, which contributes to its biological activity.

Molecular Formula and Weight

- Molecular Formula : C_{24}H_{30}N_{2}O_{2}

- Molecular Weight : 394.51 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly:

- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, enhancing cholinergic signaling, which is crucial for cognitive functions and memory enhancement.

- Muscarinic Receptor Modulation : this compound also interacts with muscarinic acetylcholine receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a wide range of biological activities. Below is a summary of the biological effects observed with this compound:

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

- Neuropharmacological Studies : Research has shown that the compound can enhance cognitive functions in animal models by modulating cholinergic pathways. This suggests potential uses in treating conditions like Alzheimer's disease.

- Sigma Receptor Binding Studies : A series of derivatives related to this compound have been evaluated for their affinity at sigma receptors. These studies indicate that modifications to the structure can significantly alter binding affinity, suggesting avenues for drug development targeting these receptors .

- Therapeutic Applications : Given its mechanism of action, this compound is being investigated as a candidate for developing new treatments for neurodegenerative diseases and cognitive impairments .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-((1-benzylpiperidin-4-yl)methyl)-N2-propyloxalamide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via coupling reactions between benzylpiperidine derivatives and oxalamide precursors. Key steps include:

- Reagent Selection : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the oxalamide bond .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to isolate the product .

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and characterize using -NMR and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation (based on structurally similar piperidine derivatives) .

- Storage : Store in airtight containers at 2–8°C, away from ignition sources (e.g., open flames) .

- Waste Disposal : Follow institutional guidelines for organic solvents and amine-containing compounds .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

- Methodological Answer :

- Structural Analysis : Perform single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) and correlate with thermal stability via TGA/DSC .

- Case Study : Compare with analogs like N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide to identify packing trends .

Q. How should researchers address contradictory findings in the compound’s bioactivity data across different assays?

- Methodological Answer :

- Assay Optimization : Standardize cell lines (e.g., HEK293 for receptor-binding studies) and solvent controls (DMSO concentration ≤0.1%) to reduce variability .

- Data Triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Structural Analog Comparison : Benchmark against HDAC inhibitors with similar oxalamide scaffolds to identify structure-activity relationships (SARs) .

Q. What experimental design strategies are recommended for studying the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- In Vivo Design : Use factorial design to test variables like dosage (5–50 mg/kg), administration route (oral vs. IV), and sampling timepoints (0–24 hrs) .

- Analytical Workflow : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards .

- Metabolite Profiling : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in liver microsomes .

Data Analysis and Validation

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to piperidine-recognizing receptors (e.g., σ-1 receptors) with flexible side-chain sampling .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (PBS buffer, 310 K) .

- Validation : Compare predicted binding energies with experimental IC values from radioligand assays .

Q. What strategies resolve discrepancies between theoretical and experimental logP values for this compound?

- Methodological Answer :

- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification .

- Computational Adjustments : Apply correction factors in software like MarvinSuite to account for ionization states (pKa ~8.5 for the piperidine nitrogen) .

- Cross-Validation : Compare with structurally similar compounds (e.g., N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide) to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.